2-(2-chlorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
説明
特性
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O/c22-17-9-3-1-7-15(17)13-21(26)24-18-10-4-2-8-16(18)19-14-25-12-6-5-11-20(25)23-19/h1-4,7-10,14H,5-6,11-13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSFMQNUSXIGRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Compounds with similar structures have been used in the development ofPROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.
Mode of Action
Based on its structural similarity to other compounds used in protac development, it may function as alinker molecule . In PROTACs, the linker molecule connects the E3 ligase binder and the target protein binder, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein.
Biochemical Pathways
In general, protacs can influence a variety of cellular pathways by selectively degrading target proteins. The downstream effects would depend on the specific function of the target protein.
Result of Action
If it functions as a part of a protac, its action would result in the degradation of a specific target protein. This could potentially alter cellular processes in which the target protein is involved.
生物活性
The compound 2-(2-chlorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. Its structural features suggest interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C21H20ClN3O2
- Molecular Weight : 381.86 g/mol
- IUPAC Name : 2-(2-chlorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
This compound features a chloro-substituted phenyl group and a tetrahydroimidazo-pyridine moiety, which are significant for its biological activity.
The mechanism of action of this compound is hypothesized to involve interactions with specific biological macromolecules , such as enzymes and receptors. The unique structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects.
Antitumor Activity
Research has shown that compounds similar to 2-(2-chlorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide exhibit significant antitumor properties. For instance:
- In vitro studies have demonstrated that derivatives of tetrahydroimidazo compounds can inhibit the growth of various cancer cell lines.
- A study indicated that certain derivatives showed selective cytotoxicity towards MCF-7 breast cancer cells with a GI50 value of approximately 10.9 µM .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored:
- Derivatives containing the tetrahydroimidazo structure have been reported to exhibit antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
- Compounds with similar structures showed enhanced activity compared to standard antibiotics like ampicillin .
Study 1: Antitumor Evaluation
A study focused on the synthesis and evaluation of polyfunctionalized heterocycles derived from similar imidazo compounds demonstrated significant antitumor activity across multiple cell lines. The synthesized compounds were subjected to various assays to determine their growth inhibition capabilities.
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 11a | MCF-7 | 66.6 |
| 12 | NCI-H460 | 146 |
This study highlighted the selective nature of these compounds towards different cancer types .
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of tetrahydroimidazo derivatives:
| Compound | Target Organism | Activity |
|---|---|---|
| 8b | Staphylococcus aureus | Significant |
| 8d | Candida albicans | Enhanced |
These findings suggest that modifications in the chemical structure can lead to improved antimicrobial efficacy .
科学的研究の応用
Pharmacological Properties
The compound is recognized for its ability to interact with the P2X7 receptor , a ligand-gated ion channel implicated in inflammatory responses and pain pathways. Research indicates that antagonists of the P2X7 receptor can mitigate pain and inflammation by inhibiting the effects of adenosine triphosphate (ATP) at this receptor site . Given this mechanism, compounds like 2-(2-chlorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide are being investigated for their potential in treating chronic pain and neurodegenerative disorders.
Cancer Treatment
Recent studies have highlighted the role of the Hedgehog signaling pathway in cancer progression. Compounds that inhibit this pathway are being developed as potential cancer therapies. The aforementioned compound has been suggested as a candidate for further investigation due to its structural features that may allow it to effectively disrupt the Hedgehog signaling cascade .
Synthesis and Characterization
The synthesis of 2-(2-chlorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide typically involves multi-step synthetic routes starting from readily available precursors. Characterization is conducted using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity of the synthesized compound .
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in preclinical models:
- Pain Management : In vivo studies have shown that P2X7 receptor antagonists can significantly reduce both inflammatory and neuropathic pain responses. For instance, Dell'Antonio et al. demonstrated that modulation of this receptor could alleviate pain symptoms in animal models .
- Cancer Inhibition : Research focusing on Hedgehog pathway inhibitors has indicated that modifications in the chemical structure can enhance potency and selectivity against cancer cells. This suggests that derivatives of 2-(2-chlorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide may also exhibit similar or improved anticancer activity .
類似化合物との比較
Table 1: Key Structural Differences and Molecular Properties
*Calculated based on molecular formula.
Key Observations:
Substituent Influence: The 2-chlorophenyl group in the target compound likely enhances lipophilicity compared to the 2-chlorophenoxy variant in , which introduces an ether bond. This may alter pharmacokinetics (e.g., absorption, half-life).
Biological Activity: Unlike alachlor (a chloroacetamide herbicide ), the target compound’s imidazopyridine core suggests CNS or antiparasitic applications, akin to Saripidem or Lotilaner derivatives . Thioxothiazolidinone-containing analogs (Table 1, Row 3) exhibit anticancer activity via kinase inhibition , but the target compound lacks this functional group.
Key Findings:
- The target compound likely follows imidazo[1,2-a]pyridine-2-acetamide synthesis routes (e.g., coupling of substituted phenylacetamides with imidazopyridine intermediates) .
- Structural simplification (tetrahydroimidazopyridine vs. fused heterocycles in ) may improve metabolic stability but reduce target affinity compared to polyfluorinated derivatives .
Patent Landscape and Commercial Derivatives
The European Patent Application () lists advanced imidazo[4,5-b]pyridine and triazolopyridine derivatives with fluorinated substituents, such as 2-(3-ethylsulfonyl-2-pyridyl)-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine , which exhibit insecticidal activity. In contrast, the target compound lacks sulfonyl or trifluoromethyl groups, suggesting divergent applications .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis involves multi-step organic reactions, including substitution, reduction, and condensation. outlines a protocol using alkaline substitution (e.g., with 3-chloro-4-fluoronitrobenzene), acidic reduction (iron powder), and condensation with cyanoacetic acid. Adaptations may include using catalysts like DMAP or EDC for improved yields. Reaction conditions (pH, solvent polarity) must be tightly controlled to avoid side products .
Q. Which analytical techniques confirm structural integrity and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, uses NMR to verify aromatic proton environments and HRMS for molecular weight validation. Purity is assessed via HPLC with UV/ELSD detection, as emphasized in for detecting trace impurities .
Q. What are the primary biological targets or activities reported for this compound?
Imidazo[1,2-a]pyridine derivatives, such as those in and , exhibit affinity for neurological targets (e.g., peripheral benzodiazepine receptors) and antimicrobial activity. Biological screening should follow standardized assays (e.g., radioligand binding in ) with positive controls like PK11195 for receptor studies .
Advanced Research Questions
Q. How can structural ambiguities in the imidazo[1,2-a]pyridine core be resolved experimentally?
X-ray crystallography is definitive for resolving stereochemical uncertainties. If crystallization fails, NOESY NMR () and computational modeling (e.g., DFT in ) can infer spatial arrangements. Comparative analysis with structurally similar compounds (e.g., ’s thieno-pyrimidine derivatives) helps validate assignments .
Q. What strategies address contradictions in reported bioactivity data?
Discrepancies may stem from assay variability (e.g., cell line differences) or compound degradation. Solutions include:
Q. How can pharmacokinetic properties (e.g., BBB penetration) be optimized?
highlights logP optimization (targeting 2–3) and reducing hydrogen bond donors. Fluorination (as in ’s fluorophenyl groups) enhances lipophilicity. In silico tools like BBB Predictor and in vivo rodent biodistribution studies (e.g., carotid artery injection in ) validate improvements .
Q. What computational methods predict toxicity and metabolic stability?
Density Functional Theory (DFT) calculations ( ) model electrophilic sites prone to metabolic oxidation. Tools like ADMET Predictor assess CYP450 interactions. Experimental validation via microsomal stability assays () and Ames tests for mutagenicity are recommended .
Methodological Considerations
Q. How should reaction conditions be optimized for scale-up synthesis?
Use Design of Experiments (DoE) to vary temperature, solvent (e.g., DMF vs. acetonitrile), and catalyst loading. ’s iron powder reduction can be replaced with catalytic hydrogenation for greener processing. Monitor intermediates via TLC () to minimize side reactions .
Q. What in vitro models best evaluate neuropharmacological potential?
Primary microglial cultures ( ) or neuronal cell lines (e.g., SH-SY5Y) are suitable. Assay mitochondrial membrane potential (JC-1 staining) and cytokine release to assess PBR-mediated effects. Compare with reference compounds like SSR180575 .
Q. How are regiochemical challenges in heterocyclic synthesis addressed?
Directed ortho-metalation (DoM) or protecting group strategies (e.g., Boc for amines) ensure correct ring substitution. ’s oxadiazole formation via cyclodehydration exemplifies regiocontrol. LC-MS monitoring () detects premature ring closure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
